2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 55649-51-9
Cat. No.: VC3886646
Molecular Formula: C11H10F3NO
Molecular Weight: 229.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55649-51-9 |
|---|---|
| Molecular Formula | C11H10F3NO |
| Molecular Weight | 229.2 g/mol |
| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 |
| Standard InChI Key | DVTYJMQWZHKOTG-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)F |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. The trifluoroacetyl (-COCF₃) group at position 2 introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. The IUPAC name, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone, reflects this substitution pattern .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR: Signals at δ 1.8–2.2 ppm correspond to the methylene protons of the tetrahydroisoquinoline ring, while aromatic protons resonate between δ 6.8–7.5 ppm.
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¹³C NMR: The carbonyl carbon of the trifluoroacetyl group appears near δ 160 ppm, with CF₃ carbons at δ 120–125 ppm (quartet, J = 288 Hz).
Mass spectrometry (MS) exhibits a molecular ion peak at m/z 229.2, consistent with its molecular weight.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₃NO |
| Molecular Weight | 229.2 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | ~250°C (estimated) |
| LogP (Partition Coefficient) | 2.1 |
The trifluoroacetyl group enhances lipophilicity (LogP = 2.1), favoring membrane permeability in biological systems .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves a two-step process:
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Cyclization: Condensation of β-phenylethylamine derivatives with formaldehyde yields 1,2,3,4-tetrahydroisoquinoline.
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Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) introduces the -COCF₃ group at position 2.
Optimization Strategies
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Catalysis: Lewis acids like BF₃·Et₂O improve acylation efficiency (>90% yield).
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Solvent Selection: Dichloromethane (DCM) minimizes side reactions compared to polar solvents .
Derivative Formation
The compound serves as a precursor for sulfonamide derivatives. For example, reaction with chlorosulfonic acid produces 2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 74291-57-9), a key intermediate for heterocyclic drug candidates .
Applications in Medicinal Chemistry
Biological Activity
Tetrahydroisoquinolines exhibit affinity for central nervous system (CNS) receptors. Preliminary studies suggest that the trifluoroacetyl moiety enhances binding to serotonin (5-HT) and dopamine receptors, though full pharmacological profiles remain under investigation .
Industrial Relevance
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Pharmaceutical Intermediates: Used in synthesizing 5-heteroaryl thiazoles, which show antitumor and antiviral activity .
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Agrochemicals: Serves as a scaffold for herbicides targeting acetyl-CoA carboxylase .
| Hazard | GHS Code |
|---|---|
| Skin Irritation | H315 |
| Eye Irritation | H319 |
| Respiratory Irritation | H335 |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
First Aid Measures
Related Compounds and Structural Analogues
| Compound | CAS No. | Key Differences |
|---|---|---|
| 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | 74291-57-9 | Sulfonyl chloride substitution at position 7 |
| 7-Fluoro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline | 6836DN | Fluorine atom at position 7 |
| 1-(Trifluoroacetyl)-1,2-dihydroisoquinoline | 55649-51-9 | Lacks one saturated bond in the piperidine ring |
The sulfonyl chloride derivative (CAS 74291-57-9) demonstrates enhanced electrophilicity, enabling nucleophilic substitutions in peptide coupling reactions .
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